molecular formula C11H17N5 B13092283 5,7-Dipropyl-[1,2,4]triazolo[1,5-a]pyrimidin-2-amine CAS No. 35446-13-0

5,7-Dipropyl-[1,2,4]triazolo[1,5-a]pyrimidin-2-amine

Cat. No.: B13092283
CAS No.: 35446-13-0
M. Wt: 219.29 g/mol
InChI Key: FLJWPUJRDKVTJF-UHFFFAOYSA-N
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Description

5,7-Dipropyl-[1,2,4]triazolo[1,5-a]pyrimidin-2-amine is a heterocyclic compound that belongs to the class of triazolopyrimidines.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5,7-Dipropyl-[1,2,4]triazolo[1,5-a]pyrimidin-2-amine can be achieved through various methods. One common approach involves the reaction of enaminonitriles with benzohydrazides under microwave irradiation. This method is catalyst-free, additive-free, and eco-friendly, resulting in good-to-excellent yields . Another method involves the use of Schiff base zinc (II) complex supported on magnetite nanoparticles as a reusable catalyst. This method also provides high yields under mild conditions .

Industrial Production Methods

Industrial production of this compound typically involves large-scale reactions using the aforementioned synthetic routes. The use of microwave irradiation and reusable catalysts makes the process efficient and environmentally friendly .

Chemical Reactions Analysis

Types of Reactions

5,7-Dipropyl-[1,2,4]triazolo[1,5-a]pyrimidin-2-amine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of corresponding oxides, while substitution reactions can yield various substituted derivatives .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5,7-Dipropyl-[1,2,4]triazolo[1,5-a]pyrimidin-2-amine is unique due to its specific substitution pattern, which imparts distinct biological activities and chemical properties. Its ability to act as a JAK inhibitor and RORγt inverse agonist makes it particularly valuable in the development of therapeutic agents for inflammatory and immune-related disorders .

Properties

CAS No.

35446-13-0

Molecular Formula

C11H17N5

Molecular Weight

219.29 g/mol

IUPAC Name

5,7-dipropyl-[1,2,4]triazolo[1,5-a]pyrimidin-2-amine

InChI

InChI=1S/C11H17N5/c1-3-5-8-7-9(6-4-2)16-11(13-8)14-10(12)15-16/h7H,3-6H2,1-2H3,(H2,12,15)

InChI Key

FLJWPUJRDKVTJF-UHFFFAOYSA-N

Canonical SMILES

CCCC1=CC(=NC2=NC(=NN12)N)CCC

Origin of Product

United States

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